Ethyltris(3-methylphenyl)arsanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyltris(3-methylphenyl)arsanium iodide is a chemical compound that belongs to the class of arsonium compounds. These compounds are characterized by the presence of an arsenic atom bonded to organic groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyltris(3-methylphenyl)arsanium iodide typically involves the reaction of ethylarsine with 3-methylphenyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyltris(3-methylphenyl)arsanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The arsonium group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield arsenic oxides, while substitution reactions may produce a variety of substituted arsonium compounds .
Wissenschaftliche Forschungsanwendungen
Ethyltris(3-methylphenyl)arsanium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyltris(3-methylphenyl)arsanium iodide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyltris(3-methylphenyl)arsanium iodide can be compared with other similar arsonium compounds, such as:
- Mthis compound
- Phenyltris(3-methylphenyl)arsanium iodide
- Butyltris(3-methylphenyl)arsanium iodide
These compounds share similar chemical structures but differ in the organic groups attached to the arsenic atom.
This compound stands out due to its unique combination of ethyl and 3-methylphenyl groups, which confer specific chemical properties and reactivity patterns that are distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
196311-42-9 |
---|---|
Molekularformel |
C23H26AsI |
Molekulargewicht |
504.3 g/mol |
IUPAC-Name |
ethyl-tris(3-methylphenyl)arsanium;iodide |
InChI |
InChI=1S/C23H26As.HI/c1-5-24(21-12-6-9-18(2)15-21,22-13-7-10-19(3)16-22)23-14-8-11-20(4)17-23;/h6-17H,5H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AOOHRQPEJDGYPI-UHFFFAOYSA-M |
Kanonische SMILES |
CC[As+](C1=CC=CC(=C1)C)(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.